molecular formula C10H9BrF2N2O2 B1411680 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene CAS No. 1707604-94-1

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Cat. No.: B1411680
CAS No.: 1707604-94-1
M. Wt: 307.09 g/mol
InChI Key: YFZMDTXYBBDWDU-UHFFFAOYSA-N
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Description

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene: is an organic compound that features a bromine atom, a nitro group, and a difluoropyrrolidinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene typically involves multi-step organic reactions. One common method includes:

    Substitution: The substitution of a hydrogen atom with a difluoropyrrolidinyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form new chemical bonds.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its unique structure.
  • Investigated for its biological activity and interactions with biological targets.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and difluoropyrrolidinyl groups can engage in substitution and addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
  • 2-Bromo-3,3,3-trifluoropropene

Comparison:

  • 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile : Similar structure but with a benzonitrile group instead of a nitro group. This difference can lead to variations in reactivity and applications.
  • 2-Bromo-3,3,3-trifluoropropene : Contains a trifluoropropene group, which imparts different chemical properties and reactivity compared to the difluoropyrrolidinyl group.

The uniqueness of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-6-nitrophenyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O2/c11-7-2-1-3-8(15(16)17)9(7)14-5-4-10(12,13)6-14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZMDTXYBBDWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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